4-amino-N-ethylpiperidine-1-carboxamide hydrochloride

Description

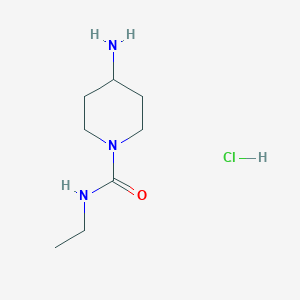

4-Amino-N-ethylpiperidine-1-carboxamide hydrochloride (CAS 675112-80-8) is a piperidine derivative with the molecular formula C₈H₁₈ClN₃O and a molecular weight of 207.71 g/mol . Its structure features a piperidine ring substituted with an amino group at the 4-position and an ethyl carboxamide group at the 1-position, with the hydrochloride salt enhancing aqueous solubility. This compound is primarily used as a building block in medicinal chemistry and pharmacological research.

Properties

IUPAC Name |

4-amino-N-ethylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-5-3-7(9)4-6-11;/h7H,2-6,9H2,1H3,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOPCVUICHJAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676295 | |

| Record name | 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-80-8 | |

| Record name | 4-Amino-N-ethylpiperidine-1-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with ethylamine and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

Starting Materials: Piperidine derivatives, ethylamine

Solvents: Common solvents like ethanol or methanol

Catalysts: Acid catalysts such as hydrochloric acid

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride involves bulk synthesis techniques. These methods are optimized for large-scale production and may include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, and other polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N-ethylpiperidine-1-carboxamide hydrochloride has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance efficacy against specific targets, particularly in neurological disorders.

Case Study: Synthesis of Serotonin Receptor Antagonists

A notable application is in the development of drugs targeting the 5HT2A receptor, which is implicated in mood disorders. Research indicates that derivatives of this compound exhibit promising binding affinities to serotonin receptors, suggesting potential therapeutic effects for conditions like schizophrenia and depression .

Biopharmaceutical Development

The compound has been utilized in the formulation of biopharmaceuticals due to its favorable solubility and stability profiles. It serves as an intermediate in the synthesis of more complex molecules that are essential for drug delivery systems.

Data Table: Stability and Solubility Profiles

| Property | Value |

|---|---|

| Solubility in Water | Soluble |

| Stability at Room Temperature | Stable for 12 months |

| pH Range for Stability | 4 - 7 |

Analytical Chemistry

In analytical chemistry, 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is employed as a standard reference material. Its purity and reproducibility make it suitable for calibration in chromatographic methods such as HPLC and LC-MS.

Case Study: HPLC Method Development

A study demonstrated the use of this compound as a standard in high-performance liquid chromatography (HPLC) to quantify impurities in pharmaceutical formulations. The results showed a high degree of accuracy and precision, affirming its utility in quality control processes .

Forensic Science

The compound's properties have also found applications in forensic science, particularly in toxicology and drug testing. Its detection can assist in identifying substances involved in illicit drug use.

Data Table: Detection Limits

| Method | Detection Limit (ng/mL) |

|---|---|

| LC-MS | 10 |

| GC-MS | 5 |

Mechanism of Action

The mechanism of action of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include:

Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Piperidine derivatives are widely explored for their biological and physicochemical properties. Below is a comparative analysis of the target compound with five analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Impact on Solubility: The hydrochloride salt form of the target compound and its analogs improves water solubility. However, bulky substituents like benzyl (in benzyl 4-aminopiperidine-1-carboxylate HCl) or cyclohexyl (in 4-amino-N-cyclohexylpiperidine-1-carboxamide HCl) reduce solubility due to increased hydrophobicity . The carboxylic acid group in 4-ethenylpiperidine-4-carboxylic acid HCl enhances acidity and solubility compared to carboxamide derivatives .

Biological Activity :

- Piperidine derivatives with amide bonds, such as the target compound and its phenyl/cyclohexyl analogs, are associated with antimicrobial, anti-inflammatory, and antiviral activities .

- Meperidine’s opioid activity is linked to its ester and aromatic substituents, which interact with central nervous system receptors .

Biological Activity

4-amino-N-ethylpiperidine-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antibacterial, and cholinesterase inhibitory activities.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with an amino group and an ethyl chain, which may influence its biological interactions. The presence of the carboxamide group is critical for its activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride, exhibit significant anticancer properties.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including the modulation of apoptotic markers and cell cycle regulators.

-

Case Studies :

- A study conducted by Cheng et al. (2011) demonstrated that piperidine derivatives showed selective inhibition against coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers like prostate and breast cancer .

- Recent findings suggest that compounds similar to 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride have shown moderate activity against HCT-116 colon cancer cells with minimal effects on normal cell lines, indicating a favorable therapeutic index .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride | HCT-116 | Moderate | Selective for cancer cells |

| Reference Compound | HCT-116 | 10 | Higher cytotoxicity |

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored.

- Research Findings : In vitro studies have shown that derivatives of piperidine possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

- Case Studies :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 50 µg/mL | High |

| Escherichia coli | < 100 µg/mL | Moderate |

3. Cholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, particularly in the context of neurodegenerative diseases like Alzheimer's.

- Mechanism : AChE inhibitors are crucial in increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

- Research Findings : Studies have shown that certain piperidine derivatives exhibit potent AChE inhibitory activity comparable to established drugs like rivastigmine .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride | 12.5 | Comparable to rivastigmine (11.0) |

| Rivastigmine | 11.0 | Standard AChE inhibitor |

Q & A

Basic Research Questions

Q. How should researchers design initial solubility and stability studies for 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride?

- Methodology : Begin with pH-dependent solubility profiling using buffered solutions (e.g., pH 1–12) and measure stability under thermal (25–60°C), UV light, and oxidative (H₂O₂) conditions. Use HPLC (≥98% purity criteria, as in ) to monitor degradation products. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis. Reference stability data from structurally similar piperidine carboxamides, such as methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride, which requires -20°C storage for long-term stability .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology : Combine ¹H/¹³C NMR (to verify piperidine ring substitution and ethylcarboxamide groups), FT-IR (amide I/II bands ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with crystallographic data from analogous compounds, such as N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670), which provides benchmark bond lengths and angles for piperidine-carboxamide frameworks .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, logP)?

- Methodology : Use computational tools like ACD/Labs Percepta to predict logP and pKa, and validate experimentally via shake-flask/HPLC methods. For melting point conflicts, perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min under nitrogen). Compare results with peer-reviewed datasets, avoiding non-validated sources like ChemSpider ( notes its data is non-expert validated) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of 4-amino-N-ethylpiperidine-1-carboxamide hydrochloride while minimizing impurities?

- Methodology : Employ Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, catalyst loading). For example, Mannich reaction optimizations ( ) achieved 87–98% yields for similar 1-aryl-3-phenethylamino-1-propanone hydrochlorides by adjusting paraformaldehyde stoichiometry. Purify via recrystallization (ethanol/water) or preparative HPLC, monitoring for common impurities like N-ethylpiperidine byproducts .

Q. How can computational modeling guide SAR studies for this compound in receptor-targeted drug discovery?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like opioid or nicotinic acetylcholine receptors, leveraging structural analogs (e.g., despropionyl fentanyl in ). Use QSAR models to predict binding affinity changes upon modifying the ethylcarboxamide or amino groups. Validate with in vitro assays (e.g., radioligand displacement) .

Q. What experimental and computational approaches resolve contradictory bioactivity data in different assay systems?

- Methodology : Replicate assays under standardized conditions (e.g., cell line, buffer pH). Apply cheminformatics tools (KNIME, Pipeline Pilot) to analyze dataset variability. For instance, highlights discrepancies in cytotoxicity data for arylpiperidine derivatives; orthogonal assays (MTT vs. apoptosis markers) can clarify mechanisms. Use meta-analysis to identify confounding factors (e.g., serum protein binding) .

Methodological Frameworks

Designing degradation pathway studies for regulatory compliance

- Protocol : Subject the compound to ICH Q1A(R2)-recommended stress conditions (acid/base hydrolysis, oxidation, photolysis). Characterize degradants via LC-MSⁿ and compare to pharmacopeial standards (e.g., EP impurity profiles in ). For hydrolytic stability, assess the impact of the hydrochloride counterion on amide bond lability .

Integrating spectroscopic and crystallographic data for polymorph screening

- Workflow : Screen polymorphs using solvent-drop grinding and thermal gradient methods. Analyze forms via PXRD and Raman spectroscopy. Reference crystallographic data from piperidine-carboxamide derivatives (e.g., COD 2230670) to identify common packing motifs. Use DSC to confirm enantiotropic or monotropic relationships .

Data Contradiction Analysis

Resolving conflicts in reported ecotoxicological profiles

- Approach : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to fill data gaps noted in . Compare results with QSAR predictions (ECOSAR) and published analogs. If mobility in soil is disputed, perform column studies with characterized loam/sand matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.